molecular formula C21H23NO4S B2978195 1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone CAS No. 1705101-81-0

1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone

Cat. No.: B2978195
CAS No.: 1705101-81-0
M. Wt: 385.48
InChI Key: NHLYIGSVFZMAAE-UHFFFAOYSA-N
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Description

This compound features a 1,4-thiazepane ring (a seven-membered heterocycle containing nitrogen and sulfur), a benzo[d][1,3]dioxol-5-yl group (a methylenedioxy-substituted benzene ring), and a 2-methoxyphenyl ethanone moiety.

Properties

IUPAC Name

1-[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-24-17-5-3-2-4-15(17)13-21(23)22-9-8-20(27-11-10-22)16-6-7-18-19(12-16)26-14-25-18/h2-7,12,20H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLYIGSVFZMAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound combines a thiazepane ring and a benzo[d][1,3]dioxole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N5O3SC_{16}H_{19}N_{5}O_{3}S with a molecular weight of approximately 393.5 g/mol. The structure consists of:

  • Thiazepane Ring : Contributes to the compound's pharmacological properties.
  • Benzo[d][1,3]dioxole Moiety : Known for its role in various biological activities.
  • Methoxyphenyl Group : Enhances the compound's reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit several biological activities, primarily through their interaction with cellular targets.

Anticancer Activity

Studies have suggested that this compound may possess significant anticancer properties. The mechanisms of action often include:

  • Inhibition of Kinases : Targeting specific kinases involved in cell proliferation pathways.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

A comparative study on related compounds revealed IC50 values in the low micromolar range against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)5.6
Compound BA549 (Lung)3.2
Compound CHeLa (Cervical)4.8

The biological activity is hypothesized to involve several pathways:

  • Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress and subsequent cell death.
  • Inhibition of Tumor Growth Factors : Modulating signaling pathways associated with tumor growth.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural features may also exhibit antimicrobial properties. The thiazepane ring is believed to enhance the interaction with microbial membranes, potentially leading to disruption and cell death.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study conducted on thiazepane derivatives indicated that modifications at the phenyl position significantly influenced anticancer activity. The presence of electron-donating groups enhanced efficacy against breast cancer cell lines .
  • Mechanistic Studies :
    • Research focusing on the mechanism of action revealed that related compounds induced apoptosis via the mitochondrial pathway, suggesting that this compound may share similar properties .
  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that derivatives of this compound exhibited significant inhibitory effects against Gram-positive bacteria, indicating potential for development as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazepane-Based Derivatives

2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone (CAS 1798543-27-7)
  • Structure : Differs by a 2-chlorophenyl substituent on the thiazepane ring.
  • Molecular Formula: C₂₀H₂₀ClNO₃S vs. C₂₁H₂₂NO₃S (target compound).
  • Key Differences: Chlorine substitution increases molecular weight (389.9 g/mol vs. ~387.5 g/mol for the target) and lipophilicity (Cl vs. The chlorine atom may introduce steric hindrance or electronic effects, altering binding affinity in biological systems.
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone (CAS 2034534-92-2)
  • Structure : Features a sulfone group (dioxido) on the thiazepane and a thiophene ring instead of benzodioxole.
  • Key Differences: Sulfone group increases polarity and metabolic stability compared to the non-oxidized thiazepane in the target compound . Thiophene’s aromaticity is less pronounced than benzodioxole, which may reduce π-π stacking interactions in target binding.

Heterocycle-Substituted Analogs

1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperidin-1-yl)ethanone
  • Structure : Replaces thiazepane with a dihydropyrazole ring and piperidine.
  • Piperidine’s basic nitrogen may influence solubility and pharmacokinetics.
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone
  • Structure : Utilizes a piperazine ring and thiazole group.
  • Key Differences :
    • Piperazine’s dual nitrogen atoms enhance water solubility but may alter target selectivity .
    • Thiazole introduces hydrogen-bonding capabilities absent in the target compound.

Substituent Variations

ETHANONE, 1-(1,3-BENZODIOXOL-5-YL)-2-(3,4,5-TRIMETHOXYPHENYL)
  • Structure : Replaces 2-methoxyphenyl with a 3,4,5-trimethoxyphenyl group.
  • Higher molecular weight (414.4 g/mol vs. ~387.5 g/mol) may impact bioavailability.

Physicochemical and Pharmacokinetic Trends

Molecular Weight and Solubility

  • Target Compound : Estimated molecular weight ~387.5 g/mol. Methoxy groups improve solubility compared to chloro or trifluoromethoxy analogs.
  • Analog Trends :
    • Chlorine or sulfone groups (e.g., CAS 1798543-27-7, CAS 2034534-92-2) increase molecular weight and reduce aqueous solubility .

Metabolic Stability

  • Thiazepane vs. Piperazine/Pyrazole : Thiazepane’s sulfur atom may undergo oxidation, but the absence of sulfone groups (as in CAS 2034534-92-2) could make the target compound more metabolically labile .

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